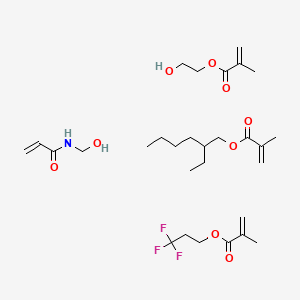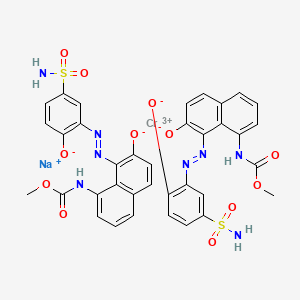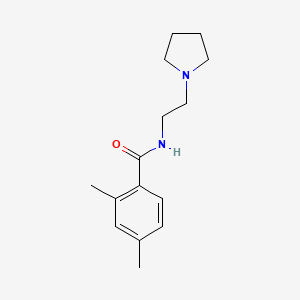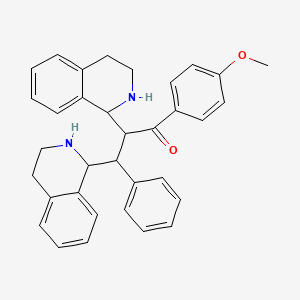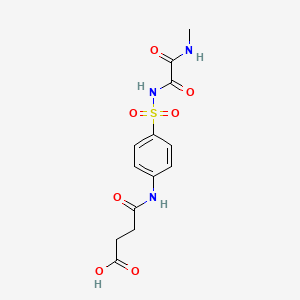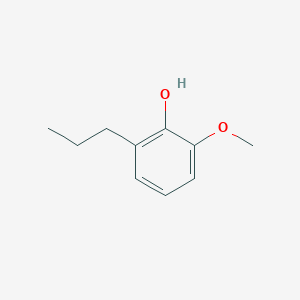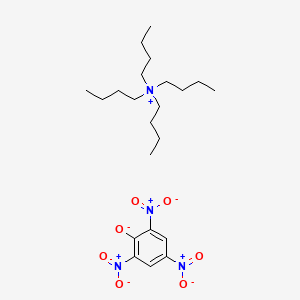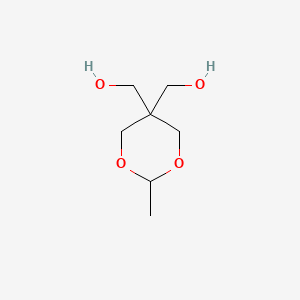
2-Methyl-1,3-dioxane-5,5-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-dioxane-5,5-dimethanol is an organic compound with the molecular formula C7H14O4 It is a dioxane derivative characterized by the presence of two hydroxymethyl groups attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxane-5,5-dimethanol can be synthesized through the reaction of epoxides with alcohols under specific conditions. One common method involves the reaction of propylene oxide with isopropanol at controlled temperatures and pressures. The reaction typically requires a catalyst to facilitate the formation of the dioxane ring and the subsequent attachment of hydroxymethyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxane-5,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters
Scientific Research Applications
2-Methyl-1,3-dioxane-5,5-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxane-5,5-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane-5,5-dimethanol
- 5,5-Dimethyl-2-nitromethyl-1,3-dioxane
- 5,5-Diethyl-2-phenyl-1,3-dioxane
Uniqueness
The specific arrangement of functional groups allows for unique interactions and reactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
5653-70-3 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-methyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C7H14O4/c1-6-10-4-7(2-8,3-9)5-11-6/h6,8-9H,2-5H2,1H3 |
InChI Key |
QYSOFXYWZFPSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




